REACTION_CXSMILES
|
[Br:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][NH:7][C:8](=[NH:16])[CH:9](OCC)OCC)=[CH:4][CH:3]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:18]=[C:17]2[C:5](=[CH:4][CH:3]=1)[CH:6]=[N:7][C:8]([NH2:16])=[CH:9]2 |f:1.2|
|
Name
|
|
Quantity
|
1.53 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C(CNC(C(OCC)OCC)=N)C=C1
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
the resulting suspension was filtered
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel chromatography with 20-55% ethyl acetate in hexanes
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Type
|
CONCENTRATION
|
Details
|
The desired fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=C(N=CC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.434 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |